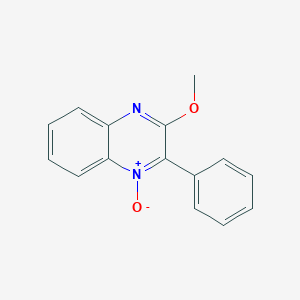
3-Methoxy-1-oxido-2-phenylquinoxalin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-1-oxido-2-phenylquinoxalin-1-ium is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to have a wide range of applications, including in the field of neuroscience and pharmacology. In
Applications De Recherche Scientifique
3-Methoxy-1-oxido-2-phenylquinoxalin-1-ium has been extensively studied for its potential applications in the field of neuroscience. It has been found to act as a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various neurological processes such as learning and memory. Additionally, this compound has been shown to have potential therapeutic effects in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 3-Methoxy-1-oxido-2-phenylquinoxalin-1-ium involves its ability to bind to the NMDA receptor and block its activity. This results in a decrease in the influx of calcium ions into the neuron, which is responsible for the excitotoxicity observed in various neurological disorders. Additionally, this compound has been found to increase the release of dopamine, a neurotransmitter involved in the regulation of movement and mood.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Methoxy-1-oxido-2-phenylquinoxalin-1-ium have been extensively studied. It has been found to have a neuroprotective effect by reducing the damage caused by excitotoxicity. Additionally, this compound has been found to improve cognitive function and memory in animal models. Furthermore, it has been shown to have potential therapeutic effects in the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-Methoxy-1-oxido-2-phenylquinoxalin-1-ium is its potent and selective activity against the NMDA receptor. This makes it a valuable tool for studying the role of this receptor in various neurological processes. However, one of the limitations of this compound is its potential toxicity and side effects, which need to be carefully monitored in lab experiments.
Orientations Futures
There are several future directions for the study of 3-Methoxy-1-oxido-2-phenylquinoxalin-1-ium. One potential area of research is the development of more selective and potent NMDA receptor antagonists. Additionally, this compound could be further studied for its potential therapeutic effects in the treatment of various neurological disorders. Furthermore, the biochemical and physiological effects of this compound could be further explored to gain a better understanding of its mechanism of action. Finally, the potential toxicity and side effects of this compound could be further studied to determine its safety for use in humans.
Conclusion:
In conclusion, 3-Methoxy-1-oxido-2-phenylquinoxalin-1-ium is a chemical compound with significant potential in the field of scientific research. Its potent activity against the NMDA receptor and potential therapeutic effects in the treatment of various neurological disorders make it a valuable tool for researchers. However, its potential toxicity and side effects need to be carefully monitored in lab experiments. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Méthodes De Synthèse
The synthesis of 3-Methoxy-1-oxido-2-phenylquinoxalin-1-ium involves the reaction of 2-phenylquinoxaline with dimethyl sulfate and sodium hydroxide in methanol. This process results in the formation of the desired compound, which can be purified using various methods such as recrystallization or column chromatography.
Propriétés
Numéro CAS |
18457-83-5 |
|---|---|
Nom du produit |
3-Methoxy-1-oxido-2-phenylquinoxalin-1-ium |
Formule moléculaire |
C15H12N2O2 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
3-methoxy-1-oxido-2-phenylquinoxalin-1-ium |
InChI |
InChI=1S/C15H12N2O2/c1-19-15-14(11-7-3-2-4-8-11)17(18)13-10-6-5-9-12(13)16-15/h2-10H,1H3 |
Clé InChI |
HQRWJMZEPSEBJT-UHFFFAOYSA-N |
SMILES |
COC1=NC2=CC=CC=C2[N+](=C1C3=CC=CC=C3)[O-] |
SMILES canonique |
COC1=NC2=CC=CC=C2[N+](=C1C3=CC=CC=C3)[O-] |
Synonymes |
2-Methoxy-3-phenylquinoxaline 4-oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)
![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)









![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)
